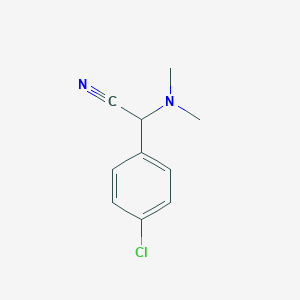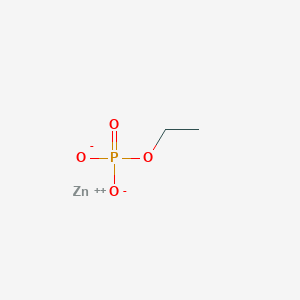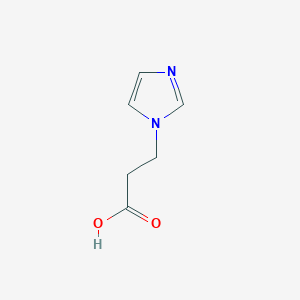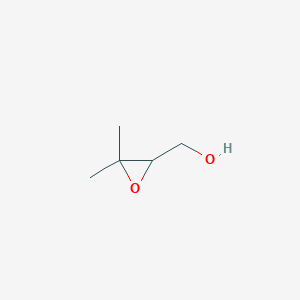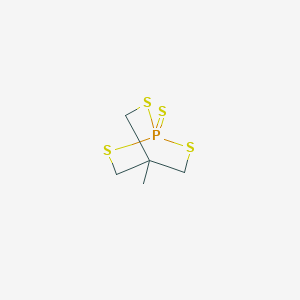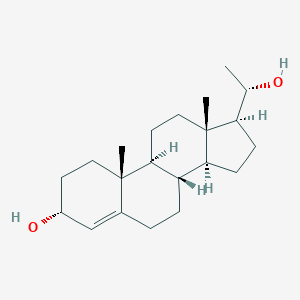
Propylene pentamer
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propylene pentamer, also known as PP5, is a cyclic oligomer of propylene, with a molecular formula of C30H54. It is a colorless liquid with a high boiling point and low viscosity. PP5 has gained significant attention in recent years due to its potential applications in various fields, including scientific research, polymer synthesis, and material science.
作用機序
The mechanism of action of Propylene pentamer is not fully understood, but it is believed to interact with various biological molecules, including proteins and nucleic acids. This compound has been shown to have a high binding affinity for DNA, which suggests that it may have potential applications in gene therapy and other areas of molecular biology.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. However, little is known about its biochemical and physiological effects on living organisms. Further research is needed to determine the potential risks and benefits of using this compound in various applications.
実験室実験の利点と制限
One of the main advantages of using Propylene pentamer in laboratory experiments is its high stability and low toxicity. This compound is also relatively easy to synthesize, making it a cost-effective option for researchers. However, the low solubility of this compound in common solvents can make it difficult to work with in certain experiments. Additionally, the lack of knowledge about its potential effects on living organisms raises concerns about its use in certain applications.
将来の方向性
There are several potential future directions for research on Propylene pentamer, including its use as a template for the creation of nanoscale materials, its potential applications in drug delivery systems, and its use in gene therapy and other areas of molecular biology. Further research is also needed to determine the potential risks and benefits of using this compound in various applications, as well as to develop new synthesis methods and improve the properties of the material.
科学的研究の応用
Propylene pentamer has several potential applications in scientific research, including its use as a starting material for the synthesis of novel polymers, as a template for the creation of nanoscale materials, and as a building block for the construction of supramolecular structures. This compound has also been studied for its potential use in drug delivery systems, where it can be used as a carrier for various drugs due to its high stability and low toxicity.
特性
CAS番号 |
15220-87-8 |
|---|---|
分子式 |
C15H30 |
分子量 |
210.4 g/mol |
IUPAC名 |
prop-1-ene |
InChI |
InChI=1S/5C3H6/c5*1-3-2/h5*3H,1H2,2H3 |
InChIキー |
RQFVHGAXCJVPBZ-UHFFFAOYSA-N |
SMILES |
CC=C.CC=C.CC=C.CC=C.CC=C |
正規SMILES |
CC=C.CC=C.CC=C.CC=C.CC=C |
ピクトグラム |
Health Hazard; Environmental Hazard |
同義語 |
POLYMER560 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


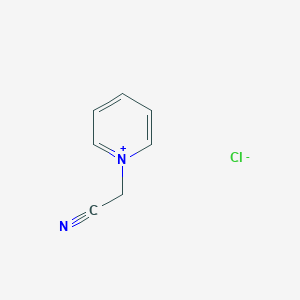
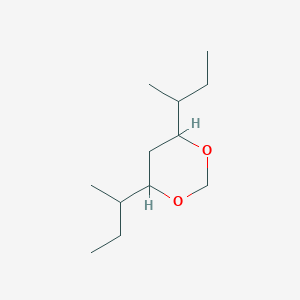
![3-Methylbenzo[f]quinolin-1-ol](/img/structure/B99112.png)
